Boiling Point Differentiation: 3′-Chloro Isomer Requires Higher Distillation Temperature Than 2′-Chloro Isomer (ΔT = 24.6°C)
The boiling point of 3′-chloro-3-phenylpropiophenone (386°C at 760 mmHg) is 24.6°C higher than that of its 2′-chloro positional isomer (361.4°C at 760 mmHg) . This thermal difference, observed at standard atmospheric pressure, is attributed to steric effects of the ortho-chloro substituent in the 2′-isomer, which disrupts intermolecular dipole–dipole and π-stacking interactions in the liquid phase. The 4′-chloro isomer shares an identical boiling point (386°C) with the 3′-chloro isomer, consistent with the absence of ortho steric perturbation in the para-substituted congener . The non-halogenated parent 3-phenylpropiophenone boils at a substantially lower temperature of 352.7°C, reflecting the absence of the polarizable chloro substituent altogether .
| Evidence Dimension | Boiling point (T_b) at standard atmospheric pressure (760 mmHg) |
|---|---|
| Target Compound Data | 386°C (3′-chloro isomer, CAS 388091-63-2) |
| Comparator Or Baseline | 361.4°C (2′-chloro isomer, CAS 898764-45-9); 386°C (4′-chloro isomer, CAS 5739-37-7); 352.7°C (unsubstituted 3-phenylpropiophenone, CAS 1083-30-3) |
| Quantified Difference | ΔT_b = +24.6°C vs. 2′-chloro isomer; ΔT_b = 0°C vs. 4′-chloro isomer; ΔT_b = +33.3°C vs. unsubstituted parent |
| Conditions | Predicted boiling points at 760 mmHg; data sourced from Chemsrc and LookChem physicochemical property databases |
Why This Matters
The 24.6°C boiling point elevation relative to the 2′-chloro isomer directly impacts distillation-based purification protocol design, energy input requirements, and thermal stability considerations at scale.
